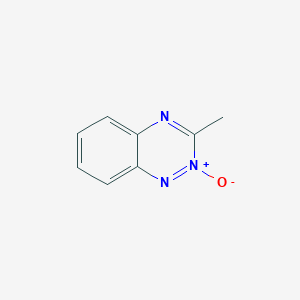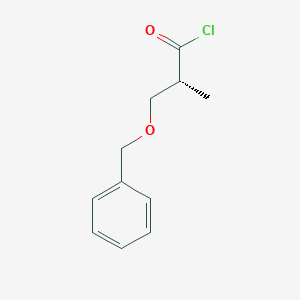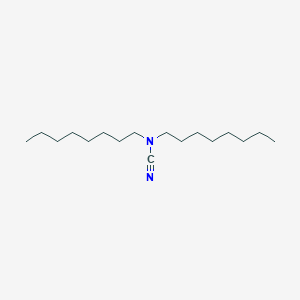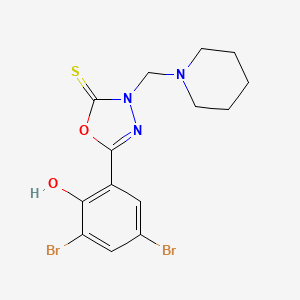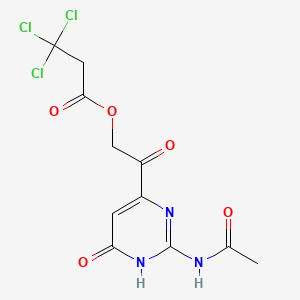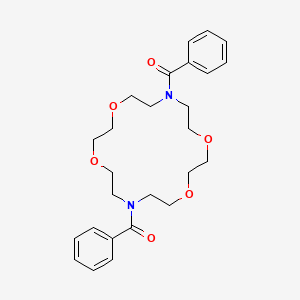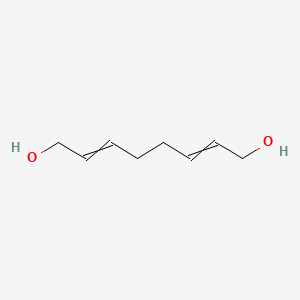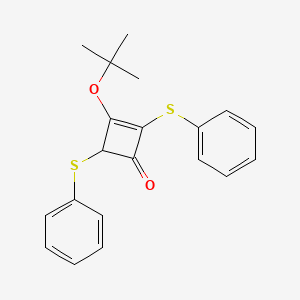
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with tert-butoxy and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is known for its efficiency and the ability to produce the desired compound in a one-pot reaction . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one involves its interaction with molecular targets through its functional groups. The phenylsulfanyl groups can participate in various chemical reactions, while the cyclobutene ring provides structural rigidity. The tert-butoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of both phenylsulfanyl and tert-butoxy groups, which impart distinct chemical properties
Properties
CAS No. |
79894-56-7 |
|---|---|
Molecular Formula |
C20H20O2S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C20H20O2S2/c1-20(2,3)22-17-18(23-14-10-6-4-7-11-14)16(21)19(17)24-15-12-8-5-9-13-15/h4-13,18H,1-3H3 |
InChI Key |
LNAZQIUGAZGNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)C1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


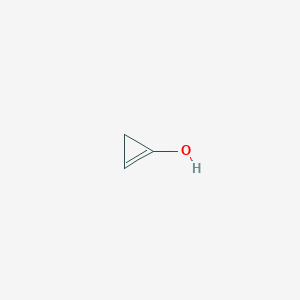
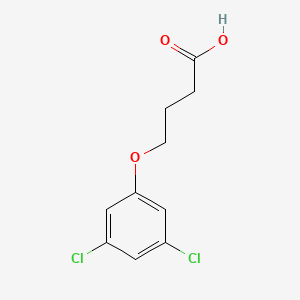
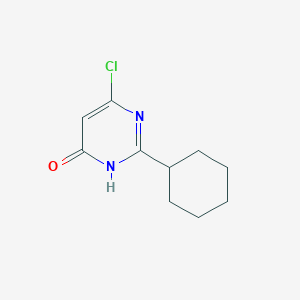
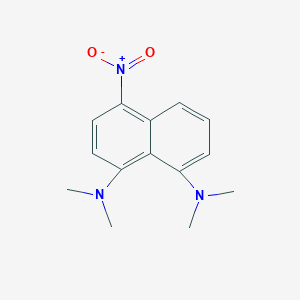
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
